molecular formula C9H10ClF5N2O B2774164 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856020-91-1

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2774164
CAS RN: 1856020-91-1
M. Wt: 292.63
InChI Key: ZLQDNXSTHJYAPJ-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a widely studied compound in the field of pharmaceutical research. It belongs to the class of pyrazole compounds, which are known for their diverse biological activities. This compound has shown promising results in various scientific studies, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins involved in disease progression. It may also modulate various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that the compound can affect various biochemical and physiological processes in the body. It has been found to modulate the expression of various genes and proteins involved in disease progression. It can also affect the levels of various neurotransmitters and cytokines in the body.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. It has also shown promising results in various studies, making it a potential candidate for drug development. However, its limitations include its low solubility in water and limited information on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole. These include further studies on its mechanism of action, toxicity, and pharmacokinetics. It can also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a promising compound with potential applications in the treatment of various diseases. Its synthesis method is well established, and it has shown promising results in various scientific studies. However, further research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.

Synthesis Methods

The synthesis of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction of 3,3,3-trifluoropropyl hydrazine with 4-chloro-1,1,2-trifluoro-2-buten-1-one in the presence of a base. The resulting intermediate is then reacted with 2,2-difluoroethanol in the presence of a catalyst to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that it can reduce the production of inflammatory cytokines. In neurological research, it has been found to have neuroprotective effects.

properties

IUPAC Name

4-chloro-3-(2,2-difluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF5N2O/c10-6-3-17(2-1-9(13,14)15)16-7(6)4-18-5-8(11)12/h3,8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQDNXSTHJYAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)COCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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